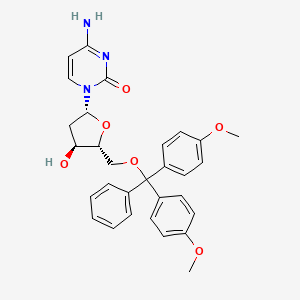

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Description

BenchChem offers high-quality 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(34)18-28(39-26)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBLVFBRAADPJF-ZRRKCSAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473339 | |

| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76512-82-8 | |

| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Indispensable Role of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in Automated DNA Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, a cornerstone molecule in the chemical synthesis of DNA. We will dissect its molecular architecture to explain its functional significance within the context of the universally adopted phosphoramidite chemistry for solid-phase oligonucleotide synthesis. This document will move beyond simple definitions to explore the causality behind its design and the intricate, clockwork-like cycle of chemical reactions where it performs its essential role.

Foundational Chemistry: Deconstructing the Workhorse Molecule

The successful chemical synthesis of a specific DNA sequence requires the stepwise addition of nucleotide building blocks in a controlled, directional manner. This control is achieved through a strategy of selective protection and deprotection of reactive groups. 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is an elegant solution to this challenge.

At its core is the 2'-deoxycytidine nucleoside. However, in its unmodified state, its reactive hydroxyl groups at the 5' and 3' positions of the deoxyribose sugar would lead to uncontrolled polymerization. To enforce the required 3' to 5' directionality of synthesis, these groups are chemically modified:

-

The 5'-O-(4,4'-dimethoxytrityl) (DMT) Group: This bulky chemical moiety is attached to the 5'-hydroxyl group of the deoxycytidine. The DMT group serves as a temporary "cap" or protecting group. Its critical feature is its lability under mild acidic conditions. When the synthesis cycle requires the addition of the next nucleotide, a brief treatment with an acid like trichloroacetic acid (TCA) cleanly removes the DMT group, exposing a reactive 5'-hydroxyl group ready for the next coupling reaction. The two methoxy substituents on the trityl rings are not merely decorative; they stabilize the resulting carbocation upon cleavage, facilitating a rapid and efficient deprotection step with minimal side reactions, a critical aspect for achieving high yields in multi-step synthesis.

-

The 3'-O-Phosphoramidite Group: For the molecule to become an active participant in chain elongation, its 3'-hydroxyl group is converted into a highly reactive phosphoramidite moiety. This results in the full, synthesis-ready compound: 5'-DMT-2'-deoxycytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . This group is designed for controlled activation. In the presence of an activator like tetrazole, the diisopropylamino group is protonated and displaced, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl of the growing DNA chain.

The strategic placement of the acid-labile DMT group at the 5' end and the activator-ready phosphoramidite at the 3' end transforms deoxycytidine into a precisely controllable building block, ensuring the fidelity of DNA synthesis.

The Synthesis Workflow: A Four-Act Play on a Solid Support

The power of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine phosphoramidite is realized within the automated, cyclical process of solid-phase oligonucleotide synthesis. The entire process occurs on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is anchored.

The following diagram illustrates the four-step cycle that is repeated for the addition of each nucleotide.

Caption: The four-step cycle of solid-phase phosphoramidite DNA synthesis.

Step-by-Step Methodologies

Step 1: Detritylation (Deblocking)

-

Objective: To remove the 5'-DMT protecting group from the nucleoside at the end of the growing chain that is anchored to the solid support.

-

Protocol: A solution of a mild acid, typically 3% trichloroacetic acid (TCA) in an inert solvent like dichloromethane, is passed through the synthesis column. The DMT cation that is cleaved off has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of the synthesis cycle in real-time.

-

Causality: This step is the essential prerequisite for chain elongation. It provides the free 5'-hydroxyl nucleophile required for the subsequent coupling reaction.

Step 2: Coupling (Activation and Chain Elongation)

-

Objective: To form a new phosphodiester bond between the now-free 5'-hydroxyl group of the growing chain and the incoming 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine phosphoramidite.

-

Protocol: The specific phosphoramidite (in this case, the deoxycytidine amidite) is delivered to the column simultaneously with an activating agent, such as tetrazole or a more efficient alternative like 5-(ethylthio)-1H-tetrazole (ETT). The reaction is performed in an anhydrous solvent, typically acetonitrile.

-

Causality: The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing chain. This forms a new, but still unstable, phosphite triester linkage. The DMT group on the newly added nucleoside now protects the 5' end of the newly elongated chain.

Step 3: Capping

-

Objective: To permanently block any 5'-hydroxyl groups on chains that failed to react during the coupling step.

-

Protocol: A mixture of acetic anhydride and 1-methylimidazole is introduced. This process acetylates any unreacted 5'-hydroxyl groups.

-

Causality: This is a critical quality control step. By capping failed sequences, the synthesis of deletion mutants (oligonucleotides missing a base) is prevented, which significantly simplifies the purification of the final full-length product.

Step 4: Oxidation

-

Objective: To stabilize the newly formed phosphite triester linkage into a more stable phosphate triester.

-

Protocol: A solution containing iodine, water, and a weak base like pyridine or lutidine is flushed through the column.

-

Causality: The phosphite triester backbone is not the natural state of DNA and is unstable to the subsequent acidic detritylation step. The iodine acts as an oxidizing agent, converting the P(III) species to the more stable P(V) phosphate, completing the formation of a robust DNA backbone.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Once the final nucleotide is coupled, the process ends, leaving a fully synthesized DNA strand, still attached to the solid support and fully protected. The final stage involves cleavage from the support and removal of all remaining protecting groups with a strong base, such as ammonium hydroxide.

Quantitative Data and Performance Metrics

The efficiency of each step, particularly the coupling reaction involving 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine phosphoramidite, is paramount. The overall yield of the final oligonucleotide is a product of the step-wise efficiency at each cycle.

| Parameter | Typical Value | Implication |

| Coupling Efficiency | > 99% | Essential for producing a high yield of the full-length product. A 99% efficiency over a 50-base synthesis results in a theoretical max yield of (0.99)^49 ≈ 61%. |

| Detritylation Time | 60 - 120 seconds | Must be long enough for complete DMT removal but short enough to prevent depurination (a potential side reaction). |

| Coupling Time | 30 - 180 seconds | Dependent on the activator and the specific nucleoside being coupled. |

| Reagent Purity | Anhydrous (<30 ppm H₂O) | Water readily reacts with activated phosphoramidites, reducing coupling efficiency. All reagents must be kept strictly anhydrous. |

Summary and Conclusion

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, in its phosphoramidite form, is not merely a reagent but a highly engineered molecular tool. Its design brilliantly solves the fundamental challenges of directional control and reaction efficiency in DNA synthesis. The DMT group acts as a precisely removable gatekeeper for the 5' end, while the 3'-phosphoramidite provides the reactive engine for chain elongation. Understanding the specific role of this compound within the meticulously orchestrated four-step synthesis cycle is fundamental for any researcher involved in genetics, diagnostics, or the development of oligonucleotide-based therapeutics. Its reliability and efficiency have been instrumental in making the rapid and affordable synthesis of custom DNA a routine reality in modern molecular biology.

References

-

Title: The Dimethoxytrityl (DMT) Group for 5'-Hydroxyl Protection Source: Glen Research Technical Bulletin URL: [Link]

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine CAS number 76512-82-8

An In-depth Technical Guide to 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (CAS No. 76512-82-8)

Introduction: The Cornerstone of Synthetic DNA

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, commonly referred to as DMT-dC, is a chemically modified nucleoside that serves as an essential building block in the automated solid-phase synthesis of DNA oligonucleotides.[1] Its structure consists of the natural nucleoside 2'-deoxycytidine, where the primary 5'-hydroxyl group is protected by a bulky dimethoxytrityl (DMT) group. This strategic protection is the key to its function, enabling the precise, stepwise construction of custom DNA sequences that are indispensable for research, diagnostics, and therapeutic applications.[1] The presence of the DMT group prevents unwanted side reactions at the 5' position and allows for synthesis to proceed in the 3' to 5' direction, which has become the gold standard in the field.[2][3]

This guide provides a comprehensive technical overview of DMT-dC, detailing its properties, its critical role in the phosphoramidite synthesis cycle, detailed experimental protocols, and methods for quality control, intended for researchers and professionals in the fields of chemistry, molecular biology, and drug development.

Physicochemical Characteristics

The fundamental properties of DMT-dC are summarized below. These characteristics are crucial for its handling, storage, and reactivity during chemical synthesis.

| Property | Value | Reference |

| CAS Number | 76512-82-8 | [4][5] |

| Molecular Formula | C₃₀H₃₁N₃O₆ | [6] |

| Molecular Weight | 529.58 g/mol | [6] |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in organic solvents like acetonitrile, dichloromethane | [1] |

| Key Feature | Acid-labile 5'-O-DMT protecting group | [7][8] |

The Dimethoxytrityl (DMT) Group: A Strategic Masterpiece

The selection of the DMT group to protect the 5'-hydroxyl function is a cornerstone of modern oligonucleotide synthesis, chosen for three critical reasons that ensure a self-validating and highly efficient process.[9][10]

-

Acid Lability: The DMT group is stable to the basic and neutral conditions used during the coupling, capping, and oxidation steps of the synthesis cycle. However, it is rapidly cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[2][11] This orthogonal stability allows for selective deprotection of only the 5'-hydroxyl group, preparing the growing oligonucleotide chain for the addition of the next nucleotide without damaging other protecting groups or the DNA backbone.

-

Steric Influence: The large, bulky nature of the DMT group provides significant steric hindrance.[12] This bulkiness is exploited during the preparation of the phosphoramidite monomer itself, helping to direct the phosphitylating reagent to the less hindered 3'-hydroxyl group. In the context of the synthesis cycle, its presence effectively blocks the 5' position, ensuring that chain elongation occurs exclusively at this terminus after its removal.[12]

-

Real-Time Synthesis Monitoring: Upon cleavage by acid, the DMT group is released as a dimethoxytrityl cation. This cation has a strong, characteristic orange color and absorbs light intensely around 495-498 nm.[2][13] This property is ingeniously used for real-time monitoring of the synthesis efficiency. The absorbance of the solution containing the cleaved DMT cation is measured after each coupling cycle. A consistent and high absorbance indicates a successful coupling step, while a drop in absorbance signals a problem with the synthesis. This immediate feedback loop is a self-validating feature critical for producing high-quality oligonucleotides.[2][13]

The Solid-Phase Synthesis Cycle: DMT-dC in Action

DMT-dC is a key reagent in the phosphoramidite method, the gold standard for automated solid-phase oligonucleotide synthesis.[14] The process involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to a solid support, such as controlled-pore glass (CPG).[15][16]

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocol: A Single Synthesis Cycle

This protocol outlines the addition of one DMT-dC monomer to a growing oligonucleotide chain on a solid support.

Pillar of Trustworthiness: Each step includes a rationale explaining its purpose, and the detritylation step incorporates a quantitative checkpoint for process validation.

1. Detritylation (Deblocking)

-

Objective: To remove the 5'-DMT protecting group from the terminal nucleotide of the support-bound chain, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[11]

-

Procedure:

-

Pass the TCA solution through the synthesis column containing the solid support.

-

Allow the reaction to proceed for 20-30 seconds.[11]

-

Collect the effluent containing the orange DMT cation.

-

Wash the column thoroughly with an inert solvent (e.g., acetonitrile) to remove all traces of acid, which would prevent the next step.

-

-

Causality & Validation: The acid protonates a methoxy oxygen on the DMT group, leading to the departure of the highly stable and colored DMT carbocation.[2] The absorbance of the collected effluent is measured at ~498 nm to quantify the amount of DMT cation released, thereby calculating the efficiency of the previous coupling step.[13]

2. Coupling

-

Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the growing chain and the incoming DMT-dC phosphoramidite.

-

Reagents:

-

DMT-dC phosphoramidite monomer (e.g., 5'-O-DMT-N⁴-benzoyl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite) dissolved in acetonitrile.

-

An activator, such as 5-(Ethylthio)-1H-tetrazole (ETT), also in acetonitrile.[2]

-

-

Procedure:

-

Causality: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that is readily attacked by the nucleophilic 5'-hydroxyl group of the growing oligonucleotide chain.[2]

3. Capping

-

Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step.

-

Reagents:

-

Procedure:

-

Deliver the capping reagents to the column.

-

Allow the reaction to proceed for ~20-30 seconds.

-

-

Causality: Acetic anhydride acetylates the unreacted 5'-hydroxyl groups, rendering them inert.[16] This crucial step prevents the formation of deletion mutations (shortmers) in the final product, simplifying purification and ensuring sequence fidelity.[14]

4. Oxidation

-

Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester into a more stable phosphate triester.

-

Reagent: A solution of iodine in a THF/water/pyridine mixture.

-

Procedure:

-

Introduce the oxidizing solution to the column.

-

Allow the reaction to proceed for ~30 seconds.

-

-

Causality: Iodine acts as an oxidizing agent, converting the phosphorus(III) atom in the phosphite triester to a phosphorus(V) atom in the phosphate triester, which is the natural state of the DNA backbone.[2] This completes the cycle, and the chain is ready for the next detritylation step.

Post-Synthesis Cleavage and Deprotection

After the final nucleotide has been added, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (from the nucleobases and the phosphate backbone) are removed.[15] Often, the final 5'-DMT group is left on ("DMT-on") to aid in purification via reversed-phase HPLC, as the lipophilic DMT group causes the full-length product to be retained longer on the column than failure sequences.[11][17]

Caption: Mechanism of acid-catalyzed removal of the 5'-O-DMT group.

Protocol: Manual Detritylation after Purification

-

Objective: To remove the final 5'-DMT group from a purified "DMT-on" oligonucleotide.

-

Procedure:

-

Thoroughly dry the purified, DMT-on oligonucleotide pellet in a microcentrifuge tube.

-

Dissolve the pellet in 200-500 µL of 80% acetic acid.

-

Incubate at room temperature for 15-30 minutes.[13]

-

Add an equal volume of 95% ethanol to the solution.

-

Lyophilize the sample to dryness. Repeat lyophilization from ethanol or water to ensure all acetic acid is removed.

-

-

Causality: The mild acidic conditions of 80% acetic acid are sufficient to cleave the DMT group without causing significant depurination (loss of purine bases) of the now fully deprotected oligonucleotide.[13][17] The resulting dimethoxytritanol byproduct is volatile and removed during lyophilization.

Quality Control and Analytical Methods

Ensuring the purity and identity of the final synthetic oligonucleotide is paramount. Several analytical techniques are employed to validate the product after synthesis and purification.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for both purification and analysis.[18] It separates the full-length oligonucleotide from shorter failure sequences. When analyzing the final product, a single, sharp peak indicates high purity.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique confirms the identity of the synthesized oligonucleotide.[20] The sample is separated by HPLC and then introduced into a mass spectrometer, which measures the precise mass-to-charge ratio of the molecule. The observed mass should match the calculated theoretical mass of the desired sequence, confirming its identity.[18][20]

-

UV Spectrophotometry: The concentration and yield of the oligonucleotide are determined by measuring its absorbance at 260 nm (A₂₆₀).

Conclusion

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is more than just a chemical reagent; it is a product of strategic molecular design that enables the reliable and automated synthesis of DNA. The clever use of the DMT group—providing robust protection, enabling stepwise synthesis, and offering a real-time measure of reaction efficiency—has been fundamental to advancing molecular biology, genetic engineering, and the development of nucleic acid-based therapeutics. A thorough understanding of its properties and function is essential for any scientist engaged in the synthesis and application of custom oligonucleotides.

References

-

Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC. [Link]

-

Danaher Life Sciences. (n.d.). Solid-Phase Oligonucleotide Synthesis. [Link]

-

White, H. A. (1984). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. In New Nucleic Acid Techniques (pp. 193-203). Humana Press. [Link]

-

ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

-

Wang, M., et al. (2015). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Scientific Reports, 5, 12659. [Link]

-

De Crécy-Lagard, V., et al. (2018). Analysis of RNA and its Modifications. Methods in Enzymology, 606, 1-35. [Link]

-

Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. In Protocols for Oligonucleotides and Analogs (pp. 33-61). Humana Press. [Link]

-

Pomerantz, S. C., & McCloskey, J. A. (2011). Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. Analytical Biochemistry, 417(1), 81-90. [Link]

-

LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific?. [Link]

-

Song, C., et al. (2012). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, 48(1), 4.47.1-4.47.17. [Link]

-

Wang, R., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Molecules, 27(3), 735. [Link]

-

The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. [Link]

-

Kellner, S., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

-

ResearchGate. (n.d.). Analysis of modified nucleosides by two-dimensional thin layer chromatography. [Link]

-

ChemDirect. (n.d.). 5'-o-(4,4'-dimethoxytrityl)-2'-deoxycytidine suppliers USA. [Link]

-

Kumar, G., & Channavajhala, L. (1987). Synthesis and characterization of N,O-protected ribophosphoesters for applications in RNA synthesis. Indian Journal of Chemistry, 26B, 899-903. [Link]

-

Glen Research. (1993). 5' TO 3' SYNTHESIS. Glen Report 6.1. [Link]

-

Kasai, H., et al. (1998). in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine. Nucleic Acids Research, 26(4), 931-935. [Link]

Sources

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. glenresearch.com [glenresearch.com]

- 4. targetmol.com [targetmol.com]

- 5. 76512-82-8 CAS MSDS (5'-O-(4,4'-DIMETHOXYTRITYL)-2'-DEOXYCYTIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5'-o-(4,4'-dimethoxytrityl)-2'-deoxycytidine suppliers USA [americanchemicalsuppliers.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 16. atdbio.com [atdbio.com]

- 17. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thepharmajournal.com [thepharmajournal.com]

- 20. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

An In-Depth Technical Guide to 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine: Properties, Application, and Synthesis Integrity

Abstract

This technical guide provides a comprehensive analysis of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, a cornerstone molecule in the chemical synthesis of DNA. We will dissect its fundamental physicochemical properties, with a primary focus on its molecular weight and the critical role of its constituent parts. The narrative will extend beyond basic characterization to explore the mechanistic underpinnings of its application in solid-phase oligonucleotide synthesis via the phosphoramidite method. Key discussions will include the function of the acid-labile dimethoxytrityl (DMT) protecting group, its cleavage for process monitoring, and a detailed protocol for its incorporation into a growing oligonucleotide chain. This document is intended for researchers, chemists, and drug development professionals who rely on synthetic oligonucleotides for applications ranging from basic research to diagnostics and therapeutics.

Introduction: The Gatekeeper of DNA Synthesis

The precise, automated chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology and medicine. It enables the production of custom DNA and RNA sequences for use as primers in PCR, probes for hybridization assays, and increasingly, as therapeutic agents like antisense oligonucleotides and siRNA.[1] The success of this technology hinges on the phosphoramidite method, a cyclical process that sequentially adds nucleotide building blocks to a growing chain on a solid support.[2]

At the heart of this process is 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (DMT-dC). This modified nucleoside is not merely a reagent but a sophisticated tool designed for controlled, directional synthesis. Its defining feature is the 4,4'-dimethoxytrityl (DMT) group, a bulky protecting group attached to the 5'-hydroxyl position of the deoxyribose sugar.[3][4][5] This group acts as a temporary "gatekeeper," preventing unwanted polymerization and ensuring that chain elongation occurs exclusively in the desired 3'-to-5' direction.[5] Understanding the precise molecular weight and chemical behavior of DMT-dC is therefore not an academic exercise, but a prerequisite for achieving high-fidelity oligonucleotide synthesis.

Molecular Properties and Characterization

The efficacy of any chemical synthesis relies on the purity and well-defined characteristics of its starting materials. The molecular weight is a fundamental property, essential for accurate reagent preparation, reaction stoichiometry, and final product analysis by mass spectrometry.

Molecular Formula and Structure

The chemical composition of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is defined by its molecular formula.

The structure consists of three key components: the nucleobase (cytosine), the sugar (2'-deoxyribose), and the 5'-hydroxyl protecting group (DMT).

Physicochemical Data Summary

The key quantitative data for 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine are summarized below. It is critical to distinguish this base molecule from its commonly used derivatives in synthesis, which carry additional protecting groups.

| Property | Value | Source |

| Molecular Weight | 529.59 g/mol | [6] |

| Molecular Formula | C₃₀H₃₃N₃O₆ | [6] |

| Appearance | White to off-white powder | [7] |

| Common Synonyms | DMT-dC, DMT-deoxycytidine | [6] |

| Storage Temperature | 2-8°C | [8] |

Field Insight: The Necessity of N-Protection

While the topic specifies 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, in practice, this molecule is rarely used directly in oligonucleotide synthesis. The exocyclic amine (-NH₂) on the cytosine base is nucleophilic and would cause undesirable side reactions during the phosphoramidite coupling step.

To prevent this, the amine is itself protected, most commonly with a benzoyl (Bz) group. This results in the derivative N⁴-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine . This is the form of the molecule typically converted into a phosphoramidite and used in automated synthesizers.

This distinction is vital. Using the incorrect molecular weight during reagent preparation or mass spectrometry analysis would lead to significant errors in synthesis yield calculations and product validation.

The Dimethoxytrityl (DMT) Group: A Self-Validating System

The DMT group is selected for its unique property of being stable to the basic and neutral conditions of the synthesis cycle but readily cleaved by a weak acid.[1] This acid-lability is the cornerstone of its function.

Mechanism of Acid-Catalyzed Deprotection (Detritylation)

At the start of each synthesis cycle, the DMT group is removed to expose the 5'-hydroxyl for the next coupling reaction. This is achieved by flushing the solid-support column with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[1]

The mechanism is believed to be an A1-type reaction where the ether oxygen linking the DMT group to the sugar is protonated, followed by C-O bond cleavage.[10] This releases the nucleoside with a free 5'-OH and a stable dimethoxytrityl carbocation.[10] This cation is highly stabilized by resonance across its three phenyl rings, which facilitates its formation.

Trustworthiness: Spectrophotometric Quantification

The released DMT carbocation provides a reliable, real-time method for validating the success of each coupling step. The cation has a strong absorbance at approximately 495 nm, producing a characteristic bright orange color.[5] Automated DNA synthesizers are equipped with spectrophotometers that measure the intensity of this color after each detritylation step.

-

High Absorbance: Indicates that the previous coupling reaction was efficient, and a large number of DMT groups were successfully attached.

-

Low Absorbance: Signals a failure in the previous coupling step, alerting the operator to a potential problem with the synthesis.

This built-in quality control makes the process a self-validating system, ensuring high fidelity of the final oligonucleotide product.

Application in Solid-Phase Oligonucleotide Synthesis

DMT-dC (in its N-protected, phosphoramidite form) is a building block in the four-step phosphoramidite synthesis cycle. This cycle is repeated for each nucleotide added to the chain.[1]

Experimental Protocol: Single Synthesis Cycle

The following is a generalized protocol for one cycle of synthesis on an automated solid-phase synthesizer. The starting material is a solid support (e.g., Controlled Pore Glass) with the first nucleoside already attached.

Objective: To couple a DMT-dC-phosphoramidite to the growing oligonucleotide chain.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[3]

-

Washing Solution: Anhydrous Acetonitrile.

-

Activator: 0.5 M Tetrazole in Acetonitrile.[3]

-

Monomer Solution: 0.1 M N⁴-Benzoyl-5'-O-DMT-2'-deoxycytidine-3'-O-(N,N-diisopropyl) phosphoramidite in Acetonitrile.

-

Capping Solution A: Acetic Anhydride/Pyridine/THF.[3]

-

Capping Solution B: N-Methylimidazole in Acetonitrile.[3]

-

Oxidizing Solution: 0.015 M Iodine in Water/Pyridine/THF.[3]

Methodology:

-

Step 1: Detritylation

-

The synthesis column is washed with anhydrous acetonitrile.

-

The deblocking solution (3% TCA) is passed through the column for ~50 seconds to remove the DMT group from the support-bound nucleoside.[3]

-

The orange eluent is passed through a spectrophotometer to quantify DMT cation release.

-

The column is thoroughly washed with acetonitrile to remove all traces of acid.

-

-

Step 2: Coupling

-

The DMT-dC phosphoramidite solution and activator solution are simultaneously delivered to the column.

-

The reaction is allowed to proceed for ~30 seconds.[3] The activated phosphoramidite couples with the free 5'-OH of the support-bound chain, forming a phosphite triester linkage.[1]

-

The column is washed with acetonitrile to remove excess reagents.

-

-

Step 3: Capping

-

Step 4: Oxidation

The cycle is now complete. The column contains the elongated oligonucleotide chain, protected with a new DMT group at the 5' end, ready for the next round of synthesis.

Conclusion

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is a molecule of elegant design, engineered for precision and control in chemical DNA synthesis. While its molecular weight of 529.59 g/mol is a fundamental starting point, a deeper understanding requires acknowledging the essential role of N-protection, which alters this value for practical applications. The genius of the DMT group lies not only in its protective function but in its ability to provide a real-time, quantitative measure of synthesis fidelity through the release of the chromophoric trityl cation. This self-validating mechanism, integrated into the robust four-step phosphoramidite cycle, is what enables the routine, high-quality production of synthetic oligonucleotides that drive innovation across the life sciences.

References

-

5'-O-(4,4'-Dimethoxytrityl) N4-Benzoyl-2'-Deoxycytidine. Ascentus Organics Pvt. Ltd. Available at: [Link]

-

5'-o-(4,4'-dimethoxytrityl)-2'-deoxycytidine suppliers USA. LookChem. Available at: [Link]

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Available at: [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. Available at: [Link]

-

Dimethoxytrityl. Wikipedia. Available at: [Link]

-

Oligonucleotide synthesis. Wikipedia. Available at: [Link]

-

The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. RSC Publishing. Available at: [Link]

-

The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. PubMed. Available at: [Link]

Sources

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. biotage.com [biotage.com]

- 3. atdbio.com [atdbio.com]

- 4. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 76512-82-8 CAS MSDS (5'-O-(4,4'-DIMETHOXYTRITYL)-2'-DEOXYCYTIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5′-O-(4,4′-二甲氧基三苯甲基)胸苷 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 5'-O-(4,4'-Dimethoxytrityl) N4-Benzoyl-2'-Deoxycytidine Suppliers [ascentusorganics.com]

- 10. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B816235B [pubs.rsc.org]

A Technical Guide to the Solubility of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in Organic Solvents

Introduction

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, commonly referred to as DMT-dC, is a cornerstone building block in the chemical synthesis of oligonucleotides.[1] Its pivotal role in research, diagnostics, and the development of therapeutic modalities such as antisense oligonucleotides and siRNA makes a thorough understanding of its physicochemical properties essential.[2] A critical, yet often overlooked, parameter is its solubility in the organic solvents ubiquitously used in solid-phase synthesis and purification protocols.

The dimethoxytrityl (DMT) group, a bulky and lipophilic moiety, is strategically employed to protect the 5'-hydroxyl group of the deoxycytidine nucleoside.[3] This addition dramatically alters the molecule's polarity, rendering it significantly more soluble in organic solvents compared to its unprotected counterpart.[3] This enhanced solubility is fundamental to achieving high coupling efficiencies and overall yield in automated oligonucleotide synthesis.[3]

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of DMT-dC. Recognizing the scarcity of extensively published quantitative data, this guide synthesizes available information for DMT-dC and structurally related compounds. Furthermore, it equips researchers and drug development professionals with a robust experimental framework for determining solubility in their specific solvent systems, thereby ensuring the reliability and reproducibility of their synthetic processes.

Core Principles of Solubility for Protected Nucleosides

The solubility of DMT-dC is governed by a delicate interplay of its structural features and the properties of the solvent. As a molecule possessing both polar (deoxyribose sugar, cytidine base) and non-polar (DMT group) functionalities, its solubility behavior is complex.

-

The Role of the DMT Group: The large, non-polar surface area of the dimethoxytrityl group is the primary driver of solubility in less polar organic solvents. This lipophilic character allows the molecule to favorably interact with solvents like dichloromethane and acetonitrile.[3]

-

Hydrogen Bonding: The hydroxyl group on the deoxyribose and the amine group on the cytidine base are capable of forming hydrogen bonds. These interactions are significant in more polar solvents.

-

Solvent Polarity: A solvent's ability to dissolve DMT-dC is largely dependent on its polarity. A general trend is that solvents with intermediate polarity that can accommodate both the polar and non-polar regions of the molecule will be most effective.

-

Purity and Water Content: It is crucial to note that the solubility of protected nucleosides can be highly dependent on the purity of both the solute and the solvent.[3] In particular, the presence of water in anhydrous solvents can significantly impact solubility and the stability of the compound, especially for phosphoramidite derivatives.[3]

Quantitative and Qualitative Solubility Data

Precise, comprehensive quantitative solubility data for 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in a wide array of organic solvents is not extensively available in peer-reviewed literature. However, by compiling information from technical data sheets for DMT-dC and its closely related phosphoramidite derivatives, we can establish a reliable solubility profile.

It is important to distinguish between DMT-dC and its phosphoramidite derivative, as the latter is the form used in automated oligonucleotide synthesizers. The phosphoramidite moiety further increases the non-polar character of the molecule.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Compound | Solubility | Observations |

| Dichloromethane | CH₂Cl₂ | 84.93 | DMT-protected nucleosides | High | Generally a good solvent for protected nucleosides. |

| Acetonitrile | C₂H₃N | 41.05 | DMT-protected nucleosides | High | A common solvent in oligonucleotide synthesis. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | DMT-protected nucleosides | Soluble | |

| Chloroform | CHCl₃ | 119.38 | DMT-protected nucleosides | Soluble | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | N⁴-Acetyl-5'-O-DMT-dC Phosphoramidite | ≥ 10 mg/mL | [4] |

| Ethanol | C₂H₅OH | 46.07 | N⁴-Acetyl-5'-O-DMT-dC Phosphoramidite | ≥ 10 mg/mL | [4] |

| Hexane | C₆H₁₄ | 86.18 | DMT-protected nucleosides | Insoluble | |

| Water | H₂O | 18.02 | DMT-protected nucleosides | Insoluble |

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

For researchers requiring precise solubility data in a specific solvent system, the saturation shake-flask method is the gold standard.[3][5] This protocol provides a reliable means to determine the equilibrium solubility of DMT-dC.

Materials and Equipment:

-

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (crystalline solid)

-

Anhydrous organic solvent of interest

-

Small glass vials with screw caps

-

Analytical balance

-

Pipettes

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline DMT-dC to a glass vial. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the anhydrous organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.[3]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

-

Quantification: Determine the concentration of the dissolved DMT-dC in the aliquot using the calibrated analytical method.

-

Calculation: Calculate the solubility of the DMT-dC in the solvent in mg/mL and molarity (M).

Workflow Diagram for Solubility Determination

Caption: Experimental workflow for determining the solubility of DMT-dC.

Practical Implications for Oligonucleotide Synthesis

The choice of solvent, guided by solubility data, has direct consequences on the efficiency and outcome of solid-phase oligonucleotide synthesis.

-

Coupling Reaction: The phosphoramidite building block must be fully dissolved in the delivery solvent (typically anhydrous acetonitrile) to ensure efficient coupling to the growing oligonucleotide chain on the solid support. Poor solubility can lead to incomplete reactions, resulting in a higher proportion of failure sequences (n-1 mers).

-

Purification: The lipophilic nature of the DMT group is exploited in reverse-phase HPLC purification. The "Trityl-on" oligonucleotide, which retains the DMT group, has a much higher affinity for the non-polar stationary phase than the "Trityl-off" failure sequences. Understanding the solubility of the DMT-containing species in the mobile phase solvents is crucial for developing effective purification gradients.

Conclusion

References

-

Selective solvent extraction for the purification of protected nucleosides. Google Patents. Link

-

A Technical Guide to the Solubility of 5'-O-DMT-3'-O-TBDMS-Ac-rC in Organic Solvents. BenchChem. Link

-

N4-Acetyl-5'-O-(4,4'dimethoxytrityl)-2'-deoxycytidine-cyanoethyl Phosphoramidite. Cayman Chemical. Link

-

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine. J&K Scientific. Link

-

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine. TargetMol. Link

-

5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine. Chem-Impex. Link

-

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine Safety Data Sheet. MedChemExpress. Link

-

5'-O-(4,4'-Dimethoxytrityl)-2'-fluoro-2'-deoxyuridine Safety Data Sheet. Thermo Fisher Scientific. Link

-

The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Institutes of Health. Link

-

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine. HXCHEM. Link

Sources

A Technical Guide to the Discovery and Development of DMT-Protected Nucleosides: The Cornerstone of Synthetic Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, diagnostics, and therapeutics. Central to this capability is the 4,4'-dimethoxytrityl (DMT) group, a protecting group for the 5'-hydroxyl function of nucleosides. This guide provides an in-depth examination of the DMT group, from its historical context and discovery to its pivotal role in the automation of solid-phase oligonucleotide synthesis. We will explore the chemical principles that make the DMT group uniquely suited for this role, provide detailed protocols for its application and removal, and discuss its critical function in high-fidelity synthesis and purification strategies. This document serves as a comprehensive technical resource for professionals engaged in the synthesis and application of synthetic nucleic acids.

The Genesis of a Challenge: Early Oligonucleotide Synthesis

The ability to chemically synthesize DNA and RNA fragments of a defined sequence was a formidable challenge for early biochemists. The goal was to mimic nature's polymerase enzymes, which flawlessly assemble nucleic acids in a 5' to 3' direction. However, the nucleoside building blocks themselves present a significant chemical hurdle: they are multifunctional molecules with reactive hydroxyl groups (at the 5' and 3' positions in deoxynucleosides) and nucleophilic exocyclic amines on the bases (adenine, guanine, and cytosine).

To achieve regioselective formation of the desired 3'-5' phosphodiester bond and prevent unwanted side reactions, a strategy of temporary "masking" or "protection" was required. This led to the concept of protecting groups, a cornerstone of modern organic synthesis.

The Pioneering Work of H. Gobind Khorana

The field of chemical oligonucleotide synthesis owes a significant debt to the foundational work of H. Gobind Khorana and his colleagues in the 1950s and 60s.[1][2] Khorana's group systematically investigated methods for creating phosphodiester linkages, which led to the first chemical synthesis of oligonucleotides.[1][3] This monumental work, which ultimately contributed to deciphering the genetic code and the first total synthesis of a gene, established the essential "on-off" protection scheme necessary for sequential synthesis.[1][4][5]

Early strategies employed protecting groups like the triphenylmethyl (trityl) group. However, the discovery that adding electron-donating methoxy substituents to the trityl scaffold dramatically increased its acid lability was a breakthrough.[6] This innovation paved the way for the development of the 4,4'-dimethoxytrityl (DMT) group, which offered a superior combination of stability and selective reactivity.[2][6]

The Rise of the DMT Group: A Perfect Fit for the Job

The DMT group emerged as the gold standard for 5'-hydroxyl protection in nucleoside chemistry due to a unique and advantageous set of properties.[7] It is introduced by reacting a nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, typically in anhydrous pyridine. The reaction is highly regioselective for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl due to steric factors.

The selection of the DMT group is a masterclass in chemical logic, balancing stability with controlled lability:

-

Acid Lability: The DMT group is exceptionally sensitive to mild acidic conditions, allowing for its rapid and quantitative removal without damaging the growing oligonucleotide chain.[7] The linkage to the 5'-oxygen is an ether, which is cleaved by acid catalysis. The two methoxy groups stabilize the resulting carbocation through resonance, making the cleavage significantly faster than that of the unsubstituted trityl group.[6]

-

Base Stability: It is completely stable to the basic and neutral conditions required for the subsequent steps of the synthesis cycle, such as phosphoramidite coupling and oxidation.[7]

-

Steric Bulk: The large size of the DMT group provides excellent steric hindrance, physically preventing the 5'-hydroxyl from participating in unwanted side reactions.[7]

-

Real-Time Monitoring: Upon cleavage in acid, the DMT group is released as a stable dimethoxytrityl carbocation. This cation has a strong absorbance in the visible spectrum, producing a characteristic bright orange color (λmax ≈ 495 nm).[8][9][10] This property was ingeniously co-opted for real-time, quantitative monitoring of the coupling efficiency at each step of automated synthesis, a critical feature for quality control.[8][11]

Caption: Structure of 5'-O-DMT-protected deoxyadenosine.

The DMT Group in Solid-Phase Oligonucleotide Synthesis

The true power of the DMT group was fully realized with the advent of automated solid-phase synthesis, a method that revolutionized the production of nucleic acids.[11] In this process, the oligonucleotide is assembled sequentially while its 3'-end is anchored to a solid support (e.g., controlled pore glass, CPG). The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle.[8][11] The DMT group is the gatekeeper of this cycle.[7]

The Phosphoramidite Synthesis Cycle

Each cycle, which adds one nucleotide to the growing chain, consists of the following steps:

-

De-blocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the support-bound nucleoside using a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[8][12] This exposes the 5'-hydroxyl group, making it available for the next reaction. The orange DMT cation is washed away and can be measured spectrophotometrically.[9]

-

Coupling: The next nucleoside is introduced as a phosphoramidite monomer. In the presence of an activator (e.g., tetrazole), the free 5'-hydroxyl of the support-bound chain attacks the phosphoramidite, forming a new phosphite triester linkage.[8][9]

-

Capping: To prevent unreacted 5'-hydroxyl groups (coupling failures) from participating in subsequent cycles, they are permanently blocked or "capped," typically by acetylation with acetic anhydride and N-methylimidazole.[9][13] This is crucial for minimizing the accumulation of deletion mutations (n-1 sequences) in the final product.

-

Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized, usually with an iodine solution, to the more stable and natural phosphate triester backbone.[8][9]

This four-step cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol: Acid-Catalyzed Detritylation

This protocol describes a typical detritylation step on an automated solid-phase oligonucleotide synthesizer.

Objective: To quantitatively remove the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction.

Reagents:

-

Deblocking Solution: 3% (v/v) Dichloroacetic Acid (DCA) or 3% (w/v) Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[7]

-

Washing Solution: Acetonitrile (ACN), HPLC grade.

Procedure:

-

Initial Wash: The synthesis column containing the DMT-protected, support-bound oligonucleotide is washed with acetonitrile to remove any residual moisture or reagents from the previous cycle.

-

Acid Delivery: The deblocking solution (e.g., 3% TCA in DCM) is passed through the synthesis column for a specified time, typically 45-60 seconds.[8]

-

Reaction: The acid cleaves the DMT ether linkage, releasing the orange DMT carbocation.

-

Monitoring (Optional but Recommended): The effluent from the column, containing the orange DMT cation, is passed through a spectrophotometer to measure its absorbance at ~495 nm. This reading is directly proportional to the amount of full-length product from the previous cycle and is used to calculate the step-wise coupling efficiency.

-

Final Wash: The column is thoroughly washed with acetonitrile to remove all traces of the acid and the cleaved DMT cation, ensuring the subsequent coupling reaction proceeds under non-acidic conditions.

Causality and Trustworthiness: The choice of a chlorinated solvent like DCM is critical as it is inert to the acidic conditions and effectively solubilizes the reagents.[8] The use of a precisely timed, mild acid treatment is a self-validating system; it is strong enough to ensure complete detritylation within the cycle time but weak enough to minimize the risk of depurination (cleavage of the bond between a purine base and the sugar), a potential side reaction that can reduce the yield of the final product.[12] Prolonged exposure to acid is a known cause of yield loss.[12]

Leveraging the DMT Group for Purification

Beyond its role in synthesis, the DMT group provides a powerful handle for the purification of the final product. The strategy, known as "DMT-on" purification , leverages the significant hydrophobicity of the DMT group.[14]

After synthesis is complete, the final DMT group is intentionally left on the 5'-end of the full-length oligonucleotide. The crude product is then cleaved from the solid support and deprotected (removing protection from the bases and phosphate backbone). The resulting mixture contains:

-

Full-length product (DMT-on): Highly hydrophobic due to the DMT group.

-

Failure sequences (DMT-off): Shorter, truncated sequences that were capped during synthesis and therefore lack a 5'-DMT group. These are significantly less hydrophobic.

Principles of DMT-On Reverse-Phase HPLC

This mixture is readily separated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Separation Principle: The separation is based on hydrophobicity.[11] The crude mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica).

-

Elution: A gradient of an organic solvent (like acetonitrile) in an aqueous buffer is used. The less hydrophobic "failure" sequences have a weak affinity for the column and elute early. The highly hydrophobic DMT-on full-length product binds strongly to the column and is retained much longer, eluting at a higher concentration of organic solvent.[14][15]

This method provides excellent separation of the desired product from the majority of impurities, which are the truncated failure sequences.[14]

Caption: Workflow for DMT-on reverse-phase HPLC purification.

After the purified DMT-on fractions are collected, the DMT group is removed by a final acid treatment (e.g., 80% acetic acid), followed by desalting to yield the final, high-purity oligonucleotide.[15] While effective, this final acidic step does carry a small risk of depurination, which must be carefully controlled.[15][16]

| Purification Strategy | Principle of Separation | Key Advantages | Considerations |

| DMT-On | Hydrophobicity of the 5'-DMT group | • Excellent removal of truncated failure sequences.• High yield of full-length product.• Well-suited for longer oligonucleotides.[15] | • Requires a final acidic detritylation step post-purification.• Potential for depurination if final cleavage is not controlled.[15][16] |

| DMT-Off | Charge (Anion-Exchange) or overall hydrophobicity | • Avoids a final, potentially harsh acid cleavage step.[14]• Anion-exchange offers high resolution based on length (charge). | • Separation from failure sequences can be less efficient, especially for n-1 sequences. |

Conclusion

The discovery and strategic implementation of the 4,4'-dimethoxytrityl group was not merely an incremental improvement; it was a transformative development that enabled the automation and routine practice of high-fidelity oligonucleotide synthesis. Its unique combination of properties—robust protection, selective and gentle removal, and a built-in colorimetric reporter for process monitoring—established it as the indispensable gatekeeper of the phosphoramidite synthesis cycle.[7] Furthermore, its utility as a hydrophobic handle for purification underscores its elegant design. A thorough understanding of the chemistry and function of the DMT group remains essential for any researcher, scientist, or drug development professional working at the interface of chemistry and biology.

References

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. Retrieved from [Link]

-

Solid Phase Oligonucleotide Synthesis. (2022). Biotage. Retrieved from [Link]

-

Har Gobind Khorana. (n.d.). Wikipedia. Retrieved from [Link]

-

Solid-Phase Oligonucleotide Synthesis. (n.d.). Danaher Life Sciences. Retrieved from [Link]

-

Professor Har Gobind Khorana. (n.d.). Halo-Ed. Retrieved from [Link]

-

Khorana, H. G. (1968). Nucleic acid synthesis in the study of the genetic code. Nobel Lecture. Retrieved from [Link]

-

Atherton, J., Laws, M., & Russell, M. (2009). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Total Synthesis of a Tyrosine Suppressor tRNA: the Work of H. Gobind Khorana. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]

-

Oligonucleotide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Simple and Effective Method for Purification of DMT-On Oligonucleotides Using HIC Resins. (n.d.). Genetic Engineering & Biotechnology News. Retrieved from [Link]

-

Salon, J. (2011). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

-

Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. (n.d.). Molecules. Retrieved from [Link]

-

Controlled Detritylation of Antisense Oligonucleotides. (2025). ResearchGate. Retrieved from [Link]

-

Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. (n.d.). ATDBio. Retrieved from [Link]

-

IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique. (2019). DASH (Harvard). Retrieved from [Link]

-

Dimethoxytrityl. (n.d.). Wikipedia. Retrieved from [Link]

-

Paul, C. H., & Royappa, A. T. (1996). Acid binding and detritylation during oligonucleotide synthesis. Nucleic Acids Research. Retrieved from [Link]

-

Guidebook for the Synthesis of Oligonucleotides. (n.d.). Chemie Brunschwig. Retrieved from [Link]

- Protection of nucleosides. (2006). Google Patents.

-

Alternatives to the 4,4′-dimethoxytrityl (DMTr) protecting group. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Har Gobind Khorana - Wikipedia [en.wikipedia.org]

- 4. halo-ed.org [halo-ed.org]

- 5. Total Synthesis of a Tyrosine Suppressor tRNA: the Work of H. Gobind Khorana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. atdbio.com [atdbio.com]

- 9. biotage.com [biotage.com]

- 10. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. atdbio.com [atdbio.com]

- 16. researchgate.net [researchgate.net]

The Cornerstone of Oligonucleotide Synthesis: A Deep Dive into Phosphoramidite Chemistry Featuring DMT-dC

For researchers, scientists, and professionals in drug development, the precise chemical synthesis of oligonucleotides is a foundational technology. From antisense therapies and siRNA to diagnostic probes and the building blocks of synthetic biology, the ability to construct DNA and RNA strands with defined sequences is paramount. The gold standard for this intricate molecular construction is the phosphoramidite method, a robust and highly efficient process that has been refined over decades.[1] This in-depth guide will explore the core principles of phosphoramidite chemistry, with a specific focus on a key building block: 5'-Dimethoxytrityl-2'-deoxycytidine 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dC. We will dissect the "why" behind each step of the synthesis cycle, providing not just a protocol, but a foundational understanding for troubleshooting, optimization, and innovation.

Part 1: The Phosphoramidite Building Block - A Study in Controlled Reactivity

At the heart of oligonucleotide synthesis are the phosphoramidite monomers, the individual nucleotide units that are sequentially added to the growing chain.[] These are not your standard nucleotides; they are meticulously engineered molecules designed for controlled reactivity.

The Anatomy of DMT-dC Phosphoramidite

The DMT-dC phosphoramidite is a prime example of this molecular engineering.[3][4][5] Let's break down its critical components:

-

The 2'-Deoxycytidine Core: This is the fundamental nucleoside that will be incorporated into the DNA chain.

-

The 5'-Dimethoxytrityl (DMT) Group: A bulky protecting group attached to the 5'-hydroxyl of the deoxyribose sugar.[1][6] Its primary role is to prevent unwanted side reactions and polymerization during the synthesis of the phosphoramidite and subsequent coupling steps.[6] The DMT group is acid-labile, meaning it can be removed under mild acidic conditions, a crucial feature for the stepwise nature of the synthesis.[6][7]

-

The 3'-Phosphoramidite Moiety: This is the reactive end of the molecule. It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a β-cyanoethyl group.[1] The diisopropylamino group is an excellent leaving group in the presence of a weak acid, allowing for the formation of a new internucleotide bond.[8] The β-cyanoethyl group protects the phosphate backbone during synthesis and is removed at the end of the process.[9]

-

The N4-Protecting Group (Benzoyl or Acetyl): The exocyclic amine of cytosine is reactive and must be protected to prevent side reactions during synthesis. Common protecting groups for dC are benzoyl (Bz) or acetyl (Ac).[10] These groups are stable throughout the synthesis cycles but can be efficiently removed during the final deprotection step.

Part 2: The Solid-Phase Synthesis Cycle - A Symphony of Four Reactions

Modern oligonucleotide synthesis is performed on a solid support, typically controlled pore glass (CPG), which simplifies the process by allowing for the easy removal of excess reagents through simple washing steps.[11][12] The synthesis proceeds in the 3' to 5' direction, the opposite of enzymatic DNA synthesis.[9] Each addition of a new nucleotide involves a four-step cycle that is repeated until the desired sequence is assembled.[10]

The Four-Step Cycle:

Caption: Simplified workflow of the phosphoramidite coupling reaction.

Experimental Protocol: Coupling

| Step | Reagent | Purpose | Typical Duration |

|---|---|---|---|

| 1 | DMT-dC Phosphoramidite (e.g., 0.1 M in Acetonitrile) + Activator (e.g., 0.45 M ETT in Acetonitrile) | Formation of the phosphite triester bond | 30-180 seconds |

| 2 | Anhydrous Acetonitrile | Wash to remove unreacted phosphoramidite and activator | 30-60 seconds |

Step 3: Capping

The Goal: To permanently block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles. [12][13] The Mechanism: The capping step involves the acetylation of the unreacted 5'-hydroxyl groups. This is typically achieved using a mixture of acetic anhydride and N-methylimidazole (NMI) in a solvent like tetrahydrofuran (THF) or acetonitrile. [6][9]The NMI acts as a catalyst for the acetylation reaction. [6] Why it Matters: Since the coupling efficiency is not 100%, a small percentage of chains will have a free 5'-hydroxyl group after the coupling step. [6]If these are not blocked, they will react in the next cycle, leading to the synthesis of an oligonucleotide with a single base deletion (an "n-1" shortmer). [13]These deletion mutants are often difficult to separate from the full-length product. The capping step ensures that these failure sequences are terminated and can be easily removed during purification. [6] Experimental Protocol: Capping

| Step | Reagent | Purpose | Typical Duration |

|---|---|---|---|

| 1 | Capping Reagent A (Acetic Anhydride/THF/Pyridine) + Capping Reagent B (N-Methylimidazole/THF) | Acetylation of unreacted 5'-hydroxyl groups | 20-60 seconds |

| 2 | Anhydrous Acetonitrile | Wash to remove capping reagents | 30-60 seconds |

Step 4: Oxidation

The Goal: To convert the unstable phosphite triester linkage into a more stable phosphotriester. [12] The Mechanism: The newly formed phosphite triester (P(III)) is oxidized to a pentavalent phosphate triester (P(V)) using an oxidizing agent, most commonly a solution of iodine in a mixture of water, pyridine, and THF. [9][14] Why it Matters: The phosphite triester is unstable and would be cleaved by the acidic conditions of the subsequent detritylation step. [9][14]The oxidation to the more stable phosphate triester ensures the integrity of the oligonucleotide backbone throughout the repeated cycles of synthesis. [14] Experimental Protocol: Oxidation

| Step | Reagent | Purpose | Typical Duration |

|---|---|---|---|

| 1 | Oxidizer Solution (0.02-0.1 M Iodine in THF/Water/Pyridine) | Oxidation of the phosphite triester to a phosphate triester | 30-60 seconds |

| 2 | Anhydrous Acetonitrile | Wash to remove the oxidizer and residual water | 30-60 seconds |

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Part 3: Post-Synthesis Processing - The Final Steps to a Functional Oligonucleotide

Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. [12]

Cleavage and Deprotection

This is typically a one-step process using a concentrated aqueous solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). [12][15]This treatment accomplishes three things:

-

Cleavage from the solid support: The ester linkage holding the oligonucleotide to the CPG is hydrolyzed. [12]2. Removal of phosphate protecting groups: The β-cyanoethyl groups on the phosphate backbone are removed via β-elimination. [9]3. Removal of base protecting groups: The benzoyl or acetyl groups on the exocyclic amines of dA, dG, and dC are hydrolyzed. [12] The final 5'-DMT group can either be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on"). [16]The hydrophobic DMT group allows for easy separation of the full-length product from shorter, uncapped failure sequences using reverse-phase HPLC. [7]If purified "DMT-on", the DMT group is removed post-purification with a final acid treatment. [16] Typical Deprotection Conditions

Reagent Temperature Duration Purpose Concentrated Ammonium Hydroxide 55 °C 8-16 hours Cleavage, phosphate deprotection, and base deprotection | AMA (Ammonium Hydroxide/Methylamine) | 65 °C | 10-15 minutes | Rapid cleavage and deprotection |

Part 4: Conclusion - The Enduring Power of Phosphoramidite Chemistry

Phosphoramidite chemistry, with its modular nature and high efficiency, remains the cornerstone of oligonucleotide synthesis. [1][17]A thorough understanding of the role of each component of the phosphoramidite monomer, such as DMT-dC, and the causality behind each step of the synthesis cycle is essential for any scientist working in this field. This knowledge empowers researchers to not only produce high-quality oligonucleotides but also to troubleshoot and optimize their syntheses for ever more demanding applications in research, diagnostics, and therapeutics. The principles outlined in this guide provide a solid foundation for harnessing the full potential of this powerful chemical technology.

References

- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method - (Source not publicly available).

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio. [Link]

-

Phosphoramidite Chemistry for DNA Synthesis - Twist Bioscience. [Link]

-

Oligonucleotide synthesis - Wikipedia. [Link]

-

Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen. [Link]

-

Synthesis of Oligonucleotides - Biomers.net. [Link]

- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions - (Source not publicly available).

-

On the rapid deprotection of synthetic oligonucleotides and analogs - PubMed. [Link]

-

The mechanism of the phosphoramidite synthesis of polynucleotides - RSC Publishing. [Link]

-

Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC - PubMed Central. [Link]

-

Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC - NIH. [Link]

-

Controlled Detritylation of Antisense Oligonucleotides - American Chemical Society. [Link]

-

Solid Phase Oligonucleotide Synthesis - Biotage. [Link]

-

Acid binding and detritylation during oligonucleotide synthesis - PMC - NIH. [Link]

-

Acid Binding and Detritylation During Oligonucleotide Synthesis - Oxford Academic. [Link]

-

Deprotection Guide - Glen Research. [Link]

-

DMT-dC(ac) Phosphoramidite | C41H50N5O8P | CID 11564011 - PubChem - NIH. [Link]

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 3. DMT-dC(ac) Phosphoramidite | C41H50N5O8P | CID 11564011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atdbio.com [atdbio.com]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 14. biotage.com [biotage.com]

- 15. glenresearch.com [glenresearch.com]

- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 17. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

A Technical Guide to Protecting Groups in Nucleic Acid Synthesis: The Unseen Architects of Genetic Code

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of oligonucleotides is a foundational technology in modern biotechnology and drug development, enabling applications from PCR primers and gene sequencing to RNA interference and CRISPR-based therapies. This remarkable capability hinges on the precise, stepwise assembly of nucleotide monomers, a process made possible only through the strategic use of protecting groups. These temporary chemical modifications mask reactive functional groups, preventing unintended side reactions and ensuring that chain elongation occurs only at the desired position. This in-depth guide provides a comprehensive exploration of the core principles and practical applications of protecting groups in phosphoramidite-based nucleic acid synthesis. We will dissect the causality behind the selection of specific protecting groups for the 5'-hydroxyl, the nucleobase exocyclic amines, the phosphate backbone, and the 2'-hydroxyl of ribose, providing field-proven insights into how these choices dictate the efficiency, fidelity, and success of oligonucleotide synthesis.

The Imperative for Protection: Directing Reactivity in a Multifunctional System

A nucleoside is a complex molecule with multiple reactive sites: the 5' and 3' hydroxyl groups of the (deoxy)ribose sugar, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine), and the phosphate backbone itself.[1][] During solid-phase synthesis, the goal is to form a specific phosphodiester bond between the 5'-hydroxyl of the growing oligonucleotide chain and the 3'-phosphorus of the incoming monomer. Without protection, the activated phosphoramidite monomer could react indiscriminately with any of these nucleophilic sites, leading to chain branching, truncated sequences, and a host of other side products.[1][]

Protecting groups are the essential tools that enforce this chemoselectivity.[][3] By temporarily "capping" all other reactive sites, they ensure that the coupling reaction can only occur at the free 5'-hydroxyl of the support-bound chain. An ideal protecting group strategy must satisfy several critical criteria:

-

Ease of Introduction: The group must be added efficiently and selectively to the target functional group on the monomer.[4]

-

Stability: It must remain fully intact throughout all steps of the synthesis cycle (deblocking, coupling, capping, and oxidation).[1][5]

-

Ease of Removal: It must be removed quantitatively under conditions that do not damage the newly synthesized oligonucleotide.[6]

-

Orthogonality: Different classes of protecting groups must be removable under distinct chemical conditions without affecting other groups.[1][7] This principle is the cornerstone of a successful multi-step synthesis and deprotection strategy.

The Four Pillars of Protection in Phosphoramidite Synthesis

Modern oligonucleotide synthesis relies on a carefully orchestrated interplay of four distinct classes of protecting groups, each targeting a specific functional moiety on the phosphoramidite monomer.[8]

Diagram: The Protected Phosphoramidite Monomer

This diagram illustrates the key functional groups on a standard deoxyadenosine phosphoramidite monomer that require protection to ensure controlled, sequential synthesis.

Caption: A protected phosphoramidite monomer.

The 5'-Hydroxyl Group: The Gatekeeper (DMT)

The 5'-hydroxyl is the site of chain elongation.[1] It is protected by a transient protecting group, the 4,4'-dimethoxytrityl (DMT) group.[4][9]

-